2-Ethylfuran

Übersicht

Beschreibung

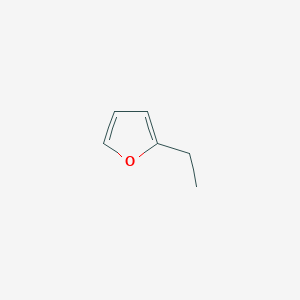

2-Ethylfuran (CAS 3208-16-0) is a heterocyclic organic compound belonging to the alkylated furan family. It is characterized by a five-membered aromatic ring containing one oxygen atom, with an ethyl group substituted at the 2-position. This compound is widely recognized for its role in food flavor systems, contributing sweet, meaty, and caramel-like aromas in thermally processed foods such as fermented soybeans, tuna cooking liquids, and oyster sauces . Its formation is attributed to carbohydrate degradation, lipid oxidation, and Maillard reactions during thermal processing .

Recent studies highlight its biological significance, such as inducing plant defense mechanisms against Botrytis cinerea infections in tomatoes by modulating the SlCSE06 gene . However, safety assessments by the Research Institute for Fragrance Materials (RIFM) indicate concerns regarding developmental toxicity, genotoxicity, and environmental safety, necessitating regulated usage in consumer products .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2-Ethylfuran can be synthesized through several methods. One common approach involves the cyclization of 1,4-diketones in the presence of an acid catalyst. Another method is the palladium-catalyzed cross-coupling of (Z)-β-bromoenol acetates with terminal alkynes, followed by iodocyclization .

Industrial Production Methods: In industrial settings, this compound is often produced via the catalytic hydrogenation of furfural, a derivative of furan. This process typically involves the use of a metal catalyst such as palladium or nickel under high pressure and temperature conditions .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethylfuran undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-ethyl-2,3-dihydrofuran-3-one.

Reduction: Hydrogenation of this compound can yield 2-ethyl tetrahydrofuran.

Substitution: Halogenation reactions can introduce halogen atoms into the furan ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium or nickel catalyst.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products:

Oxidation: 2-Ethyl-2,3-dihydrofuran-3-one.

Reduction: 2-Ethyl tetrahydrofuran.

Substitution: Various halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

2-Ethylfuran has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a solvent in various chemical reactions.

Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the flavor and fragrance industry due to its sweet, caramel-like aroma.

Wirkmechanismus

The mechanism of action of 2-Ethylfuran involves its interaction with various molecular targets and pathways. In biological systems, it can act as a metabolite, participating in metabolic reactions in plants and bacteria. Its effects are often mediated through its ability to undergo oxidation and reduction reactions, influencing cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Alkylated Furan Compounds

Structural and Physicochemical Properties

Alkylated furans differ in substituent groups, influencing their chemical reactivity and applications. Key structural analogs include:

This compound and 2,5-dimethylfuran are isomers, requiring advanced chromatographic techniques (e.g., GC-MS with Equity-1 columns) for separation due to identical molecular weights . Flame instability studies reveal this compound exhibits intermediate laminar burning velocity (1.35 m/s) compared to 2-methylfuran (1.25 m/s) and 2-acetylfuran (1.45 m/s), reflecting substituent-driven combustion behavior .

Occurrence in Food Systems

Alkylated furans are ubiquitous in thermally processed foods, but their concentrations and roles vary:

In Croatian extra virgin olive oil, this compound is a discriminant marker for Rosinjola cultivars, whereas 2-pentylfuran dominates in Leccino varieties .

Analytical Challenges

Accurate quantification of this compound is complicated by its co-elution with 2,5-dimethylfuran in standard GC columns. Advanced methods using Supelco Equity-1 columns achieve baseline separation with recovery rates of 80–110% and reproducibility <22% .

Biologische Aktivität

2-Ethylfuran (C6H8O) is a furan derivative that has garnered attention due to its diverse biological activities and potential applications in various fields, including pharmaceuticals and food sciences. This article delves into the biological activity of this compound, summarizing key findings from recent research, case studies, and relevant data.

This compound is a volatile organic compound that can be produced through the thermal degradation of carbohydrates and is commonly found in heat-treated foods. It has been identified as a plant metabolite and a product of the Maillard reaction, which contributes to flavor development in cooked foods . The compound's structure allows it to participate in various biological interactions, making it a subject of interest for researchers.

Biological Activities

1. Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to this compound. For instance, furan derivatives have shown significant cytotoxic effects against various cancer cell lines. A study reported that certain furan-based compounds exhibited IC50 values comparable to established anticancer drugs like doxorubicin when tested on HepG2 liver cancer cells . The following table summarizes the anticancer activity of selected furan derivatives:

| Compound | Cell Line | IC50 (µM) ± S.D. |

|---|---|---|

| This compound | HepG2 | 55.4 ± 4.9 |

| Compound A | HepG2 | 5.5 ± 1.2 |

| Compound B | RPE-1 | 68.0 ± 6.5 |

These findings indicate that structural modifications of furan can enhance their biological activity, suggesting that this compound may serve as a lead compound for further development .

2. Antimicrobial Activity

Furans, including this compound, have demonstrated antimicrobial properties against various pathogens. Research indicates that furan derivatives can inhibit bacterial growth and exhibit antifungal activity, making them potential candidates for developing new antimicrobial agents .

3. Toxicological Studies

While exploring the beneficial effects of this compound, it is crucial to consider its toxicological profile. Studies have shown that exposure to furan compounds can lead to liver damage and carcinogenic effects in animal models. For example, chronic administration of furan resulted in increased incidences of liver lesions and tumors in rats . These findings highlight the dual nature of this compound's biological activity—while it may possess therapeutic potential, its toxicity must be carefully evaluated.

The biological activity of this compound is thought to involve several mechanisms:

- Metabolic Activation : Like other furans, this compound undergoes metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive metabolites that can interact with cellular macromolecules such as DNA .

- Oxidative Stress : Furan derivatives may induce oxidative stress within cells, contributing to their cytotoxic effects against cancer cells while also potentially leading to tissue damage at higher concentrations .

Case Studies

Several case studies have highlighted the significance of this compound in various applications:

- Food Science : In food chemistry, this compound has been studied for its role as a flavor compound and its formation during food processing. Its presence can influence consumer acceptance due to its aromatic properties .

- Pharmaceutical Development : Researchers are investigating the synthesis of novel derivatives based on this compound for potential use as anticancer agents or antimicrobial compounds .

Q & A

Basic Research Questions

Q. What are the established synthesis methods for 2-ethylfuran, and how can purity be validated?

- Methodological Answer : this compound is synthesized via the reduction of 2,3,2,4-tetrahydrofuran using dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) in a 2:2:1 molar ratio. Post-reaction distillation at 88–90 °C under reduced pressure (11 mm Hg) yields ~64% pure product . Purity validation requires gas chromatography (GC) with flame ionization detection (FID) and nuclear magnetic resonance (NMR) spectroscopy. Ensure compliance with experimental reproducibility guidelines by documenting all reaction conditions and instrumental parameters .

Q. Which analytical techniques are optimal for detecting this compound in complex matrices?

- Methodological Answer : Gas chromatography-ion mobility spectrometry (GC-IMS) and gas chromatography-mass spectrometry (GC-MS) are preferred for volatile organic compound analysis. For example, GC-IMS identified this compound in air-fried food matrices with high sensitivity (detection limit: 0.01 ppm) and resolved co-eluting compounds via drift time separation . Calibrate instruments using certified reference standards and validate results with retention indices from databases like NIST Chemistry WebBook .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Store this compound in airtight containers in well-ventilated areas to prevent vapor accumulation. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, due to its flammability and inhalation toxicity . In case of exposure, follow first-aid measures: flush eyes with water for 15 minutes and seek immediate medical consultation for ingestion .

Advanced Research Questions

Q. How do experimental conditions influence contradictory combustion data for this compound/air mixtures?

- Methodological Answer : Discrepancies in laminar flame speed (e.g., 35–40 cm/s at 1 atm) arise from variations in initial temperature (298–400 K), pressure (1–10 atm), and fuel-air equivalence ratios (0.7–1.4). Resolve contradictions by standardizing experimental setups (e.g., constant-volume combustion chambers) and validating results with kinetic models (e.g., CHEMKIN simulations using USC Mech II mechanisms) .

Q. What methodological frameworks address kinetic modeling challenges for this compound oxidation pathways?

- Methodological Answer : Develop detailed kinetic models using high-level ab initio calculations (e.g., CBS-QB3) to derive thermochemical parameters for intermediates like furanyl radicals. Validate models against shock tube ignition delay times and laminar flame speed data. Address uncertainties by incorporating pressure-dependent rate constants and cross-reactions with NOₓ species .

Q. How can this compound’s role in flavor chemistry be systematically investigated?

- Methodological Answer : Use sensory evaluation panels combined with GC-olfactometry to map odor-active compounds. In a study on air-fried fish skin, this compound contributed to "roasted" and "caramel-like" notes at concentrations >0.5 ppm. Correlate sensory scores with quantitative data from headspace solid-phase microextraction (HS-SPME) coupled with GC-MS .

Q. What strategies mitigate data variability in thermal stability studies of this compound?

- Methodological Answer : Control decomposition pathways by purging reaction systems with inert gases (e.g., nitrogen) to inhibit oxidative side reactions. Use differential scanning calorimetry (DSC) to measure onset decomposition temperatures (T₀ ≈ 180 °C) and adiabatic calorimetry for pressure-rise profiles under confinement. Report uncertainties using error propagation models .

Q. Data Management and Reproducibility

Q. How should researchers document this compound-related data to ensure reproducibility?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):

- Raw Data : Deposit GC-MS chromatograms and NMR spectra in repositories like Zenodo with unique DOIs.

- Metadata : Include experimental conditions (e.g., temperature, pressure, instrument calibration logs) in machine-readable formats .

- Code : Share kinetic modeling scripts (e.g., Python or MATLAB) on GitHub with version control .

Q. Which databases provide authoritative physicochemical data for this compound?

- Methodological Answer :

Prioritize NIST Chemistry WebBook for vapor pressure, enthalpy of formation, and IR spectra . For regulatory compliance, consult the European Chemicals Agency (ECHA) database for hazard classifications (e.g., GHS pictograms) . Avoid non-peer-reviewed sources like HMDB due to inconsistent validation .

Eigenschaften

IUPAC Name |

2-ethylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O/c1-2-6-4-3-5-7-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLPIHRDZBHXTFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062906 | |

| Record name | 2-Ethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Powerful, smoky burnt aroma | |

| Record name | 2-Ethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

92.00 to 93.00 °C. @ 765.00 mm Hg | |

| Record name | 2-Ethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; Soluble in oils, Soluble (in ethanol) | |

| Record name | 2-Ethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.909-0.915 | |

| Record name | 2-Ethylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1480/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

3208-16-0 | |

| Record name | 2-Ethylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3208-16-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003208160 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furan, 2-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylfuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylfuran | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8O6J71T9O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethylfuran | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040587 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.